

L-Aspartic acid-15N,d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Aspartic acid-15N,d3*

Cat. No.: *B8818593*

[Get Quote](#)

In-Depth Technical Guide: L-Aspartic Acid-15N,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled amino acid, **L-Aspartic acid-15N,d3**, including its key properties, relevant experimental applications, and a representative metabolic pathway. This isotopically enriched compound serves as a valuable tool in a range of research and development applications, from metabolic flux analysis to drug discovery.

Core Properties and Identification

L-Aspartic acid-15N,d3 is a form of L-Aspartic acid that has been isotopically labeled with both a nitrogen-15 (¹⁵N) atom and three deuterium (d3) atoms. This labeling provides a distinct mass signature, making it an ideal tracer for metabolic studies and a reliable internal standard for quantitative mass spectrometry-based analyses.

Quantitative Data Summary

Property	Value	References
CAS Number	1308264-52-9	[1]
Molecular Weight	137.11 g/mol	
Alternate Molecular Weight	137.12 g/mol	[1]
Unlabeled CAS Number	56-84-8	[1] [2]
Unlabeled Molecular Weight	133.10 g/mol	[2]
Chemical Formula	<chem>HO2CCD2CD(^15NH2)CO2H</chem>	

Experimental Applications and Protocols

L-Aspartic acid-15N,d3 is primarily utilized in studies involving metabolic pathway analysis, proteomics, and as an internal standard in pharmacokinetic studies. The introduction of stable isotopes allows for the precise tracking and quantification of aspartate and its metabolic derivatives within complex biological systems.

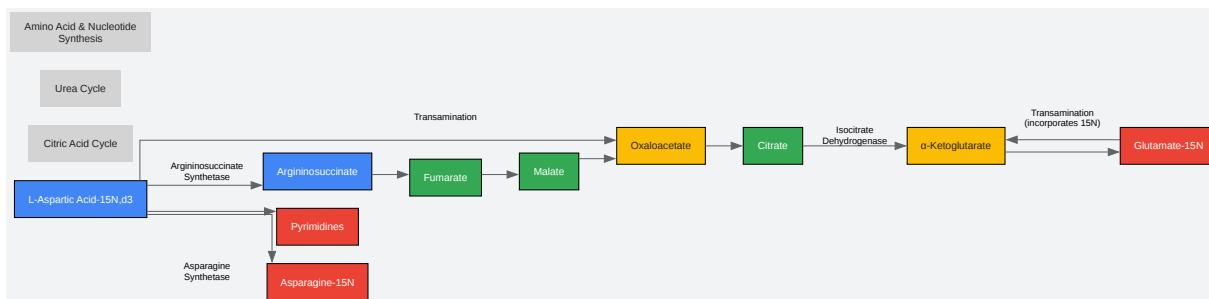
General Protocol for In Vitro Metabolic Labeling

This protocol outlines a general procedure for using **L-Aspartic acid-15N,d3** to trace its incorporation into cellular metabolites.

1. Cell Culture and Treatment:

- Culture cells of interest to the desired confluence in standard growth medium.
- Prepare a stock solution of **L-Aspartic acid-15N,d3** in a suitable solvent (e.g., sterile water or PBS).
- Replace the standard growth medium with a medium containing a known concentration of **L-Aspartic acid-15N,d3**. The final concentration will depend on the specific cell type and experimental goals.
- Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled aspartate.

2. Metabolite Extraction:


- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled aspartate.
- Quench metabolic activity by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
- Scrape the cells and collect the cell lysate.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Sample Analysis by Mass Spectrometry:

- Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).
- Monitor for the mass shift corresponding to the incorporation of ^{15}N and deuterium atoms into downstream metabolites.
- Quantify the abundance of labeled and unlabeled metabolites to determine metabolic flux.

Metabolic Pathway of L-Aspartic Acid

L-Aspartic acid is a non-essential amino acid that plays a crucial role in central carbon and nitrogen metabolism. It is a key intermediate in the urea cycle and the citric acid cycle, and a precursor for the biosynthesis of other amino acids and nucleotides. The diagram below illustrates a simplified overview of the central metabolic pathways involving L-Aspartic acid.

[Click to download full resolution via product page](#)

Simplified metabolic pathways of L-Aspartic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Aspartic acid (2,3,3-D¹⁵N,d³, 98%; Δ^{15} N, 98%) - Cambridge Isotope Laboratories, DNLM-6931-0.5 [isotope.com]
- 2. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [L-Aspartic acid-15N,d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8818593#l-aspartic-acid-15n-d3-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com